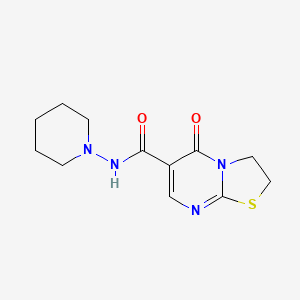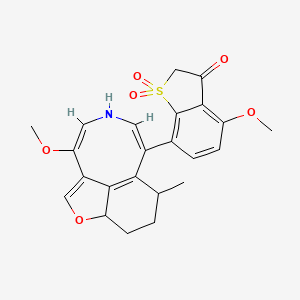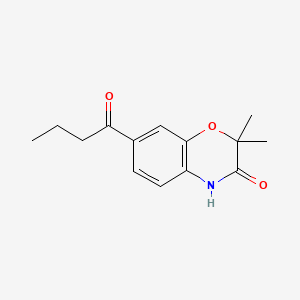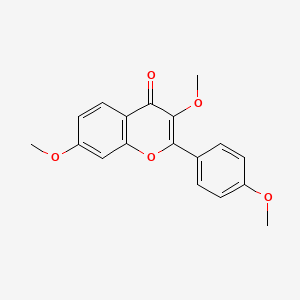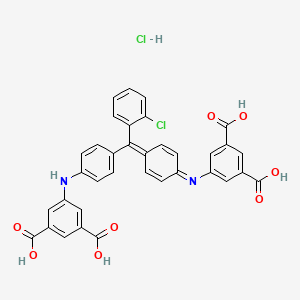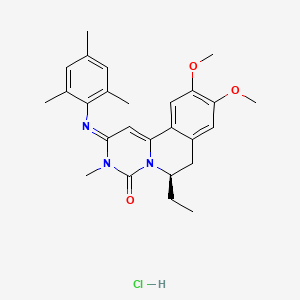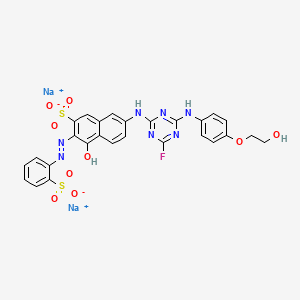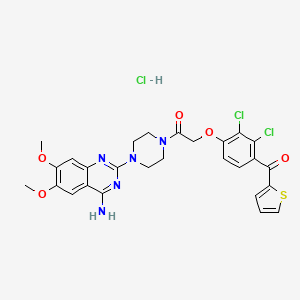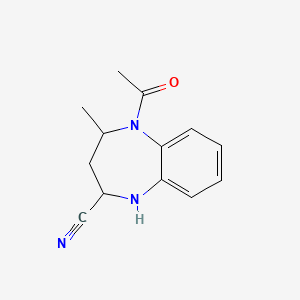
Propanoic acid, 3-(1-((dimethylamino)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3-(1-((dimethylamino)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)-, hydrochloride is a complex organic compound that belongs to the class of propanoic acids. This compound is characterized by its unique molecular structure, which includes a dimethylamino group, a phenylethyl group, and a phenoxyethoxy group. It is commonly used in various scientific research applications due to its specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(1-((dimethylamino)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)-, hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures consistent quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology
In biological research, this compound may be used to study cellular processes and interactions due to its ability to interact with specific biomolecules.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mecanismo De Acción
The mechanism of action of propanoic acid, 3-(1-((dimethylamino)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.
Comparación Con Compuestos Similares
Similar Compounds
- Propanoic acid derivatives
- Phenylethylamine derivatives
- Phenoxyethanol derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Conclusion
Propanoic acid, 3-(1-((dimethylamino)methyl)-2-(2-(2-phenylethyl)phenoxy)ethoxy)-, hydrochloride is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes.
For detailed and specific information, consulting scientific literature and databases is recommended.
Propiedades
Número CAS |
86819-27-4 |
|---|---|
Fórmula molecular |
C22H30ClNO4 |
Peso molecular |
407.9 g/mol |
Nombre IUPAC |
3-[1-(dimethylamino)-3-[2-(2-phenylethyl)phenoxy]propan-2-yl]oxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C22H29NO4.ClH/c1-23(2)16-20(26-15-14-22(24)25)17-27-21-11-7-6-10-19(21)13-12-18-8-4-3-5-9-18;/h3-11,20H,12-17H2,1-2H3,(H,24,25);1H |
Clave InChI |
OWQRYSAVYAHBHG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(COC1=CC=CC=C1CCC2=CC=CC=C2)OCCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





